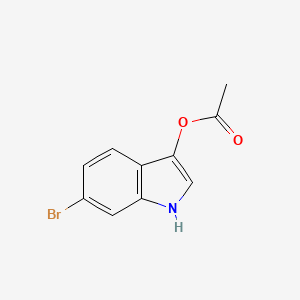

6-Bromo-1H-indol-3-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6-bromo-1H-indol-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-6(13)14-10-5-12-9-4-7(11)2-3-8(9)10/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTDPDLGBFTITA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60740632 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114306-17-1 | |

| Record name | 6-Bromo-1H-indol-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60740632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic and Synthetic Profile of 6-Bromo-1H-indol-3-yl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and MS) and a detailed synthesis protocol for the compound 6-Bromo-1H-indol-3-yl acetate. This information is critical for its unambiguous identification, characterization, and utilization in research and development, particularly in the fields of medicinal chemistry and drug discovery where indole derivatives are of significant interest.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~8.1 (Broad s) | Broad Singlet | 1H | N-H |

| 7.69 | Doublet | 1H | Ar-H |

| 7.33 | Doublet | 1H | Ar-H |

| 7.29 | Multiplet | 1H | Ar-H |

| 7.17 | Multiplet | 1H | Ar-H |

| 2.36 | Singlet | 3H | -OCOCH₃ |

Solvent: CDCl₃, Frequency: 600 MHz

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Carbon Type |

| 168.65 | C=O (ester) |

| 131.70 | Aromatic C |

| 129.82 | Aromatic C |

| 125.78 | Aromatic C |

| 121.61 | Aromatic C |

| 120.14 | Aromatic C |

| 114.64 | Aromatic C-Br |

| 113.17 | Aromatic C |

| 112.90 | Aromatic C |

| 20.93 | -OCOC H₃ |

Solvent: CDCl₃, Frequency: 600 MHz

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: Predicted Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 | N-H Stretch |

| ~1735 | C=O Stretch (Ester) |

| ~1600-1450 | C=C Stretch (Aromatic) |

| ~1220 | C-O Stretch (Ester) |

| ~800-600 | C-Br Stretch |

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment |

| 253/255 | [M]⁺ (Molecular ion peak, bromine isotope pattern) |

| 211/213 | [M - CH₂CO]⁺ |

| 132 | [M - Br - CH₂CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound[1]

A general procedure for the synthesis of this compound involves the acetylation of 6-bromo-1H-indol-3-one. To a solution of the starting material in glacial acetic acid, silver acetate is added. The reaction mixture is heated, typically at 90°C, for several hours. After cooling, the mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography using a suitable eluent, such as dichloromethane, to yield the final product.[1]

Spectroscopic Analysis

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, at a frequency of 600 MHz for protons.

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, leading to ionization and fragmentation.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow.

References

Navigating the Landscape of 6-Bromo-1H-indol-3-yl acetate: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the commercial availability, synthesis, and potential applications of 6-Bromo-1H-indol-3-yl acetate. This valuable chemical intermediate is positioned at the crossroads of synthetic chemistry and biological discovery, offering a scaffold for the development of novel therapeutics.

Commercial Availability and Suppliers

This compound (CAS No. 114306-17-1) is commercially available from a number of specialized chemical suppliers. The compound, with the molecular formula C₁₀H₈BrNO₂, is typically offered in research quantities with purities of 98% or higher. Researchers can procure this compound from the following vendors, among others:

| Supplier | Purity | Available Quantities | Additional Information |

| American Elements | High and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) available.[1] | Research and bulk quantities. | Can produce materials to customer specifications. |

| Moldb | 98% | 100mg, 250mg, 1g, Bulk Inquiry | Provides pricing and lead time estimates (1-3 weeks). |

| Carbott Pharm Tech Inc. | Not specified | Not specified | Manufacturer, exporter, and supplier. |

| 2a biotech | 96%+ | Not specified | Inquire for pricing. |

| Sigma-Aldrich | 98% (from Ambeed, Inc.) | Not specified | Availability may vary by region. |

| BLD Pharmatech | Not specified | Not specified | Provides analytical data such as NMR, HPLC, LC-MS.[2] |

Synthesis and Experimental Protocols

While specific, detailed protocols for the direct synthesis of this compound are not widely published, a plausible and efficient method can be adapted from the synthesis of similar 1H-indol-3-yl acetates. A promising approach involves the direct, catalyst-free C-H functionalization of 6-bromo-1H-indole.

Proposed Experimental Protocol: Acetylation of 6-Bromo-1H-indole

This protocol is adapted from a general method for the synthesis of 1H-indol-3-yl acetates.[3]

Materials and Reagents:

-

6-Bromo-1H-indole

-

(Diacetoxyiodo)benzene (DIB)

-

Potassium hydroxide (KOH)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (pre-treated with triethylamine)

Procedure:

-

To a suitable reaction vessel, add 6-bromo-1H-indole (1.0 equivalent).

-

Add (diacetoxyiodo)benzene (1.5 equivalents) and potassium hydroxide (2.0 equivalents).

-

Add acetonitrile as the solvent.

-

Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for approximately 1.5 to 2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic extracts and wash sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (pre-treated with triethylamine) to yield this compound.

Potential Applications in Drug Discovery and Chemical Biology

While direct biological activity data for this compound is limited, the bromo-indole scaffold is a key pharmacophore in numerous biologically active molecules. This suggests that the title compound is a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications.

Indole derivatives are known to be important building blocks in the synthesis of many pharmaceuticals and biologically active compounds.[4][5] For instance, various substituted indole compounds have been investigated for their anti-cancer properties. Some oxidized di(1H-indol-3-yl)methane analogs have been shown to induce apoptosis in cancer cells through the activation of the unfolded protein response (UPR) in an NR4A1-dependent manner.[6][7]

Furthermore, related bromo-indole structures have been identified as inhibitors of specific enzymes. For example, certain 6-bromoindole derivatives have been developed as inhibitors of bacterial cystathionine γ-lyase, an enzyme involved in bacterial defense against antibiotics. Other bromo-indole compounds, such as 5-bromo-1-(2-phenylethyl)-1H-indole-2,3-dione, have been studied as selective inhibitors of aldehyde dehydrogenases (ALDHs), a family of enzymes implicated in cancer cell resistance.[8]

The general reactivity of the indole nucleus and the presence of the bromo and acetate functionalities make this compound a versatile starting material for further chemical modifications to explore these and other biological targets.

References

- 1. americanelements.com [americanelements.com]

- 2. 114306-17-1|this compound|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. oncotarget.com [oncotarget.com]

- 8. pubs.acs.org [pubs.acs.org]

Potential Biological Activities of Novel Bromoindole Acetates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic incorporation of a bromine atom and an acetate group onto the indole ring can significantly modulate the molecule's physicochemical properties and enhance its therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of novel bromoindole acetates, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and drug development in this promising area.

Anticancer Activity

Bromoindole acetates have emerged as a promising class of anticancer agents, demonstrating cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| 6-Bromoisatin (related precursor) | HT29 (Colon) | IC50 | ~100 µM | [1][2] |

| 6-Bromoisatin (related precursor) | Caco-2 (Colon) | IC50 | ~100 µM | [1] |

| Tyrindoleninone (related bromoindole) | HT29 (Colon) | IC50 | 390 µM | [1] |

| 5,7-dibromo-N-(P-methylbenzyl)-isatin | U937 (Lymphoma) | IC50 | 490 nM | [2] |

| 5,7-dibromo-N- (P-methylbenzyl)-isatin | Jurkat (Leukemia) | IC50 | 490 nM | [2] |

Cell Viability (MTT) Assay: [1]

-

Cancer cells (e.g., HT29, Caco-2) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with various concentrations of the bromoindole acetate compounds for a specified duration (e.g., 24, 48, or 72 hours).

-

Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined.

Apoptosis and Cell Cycle Analysis: [1]

-

Cancer cells are treated with the bromoindole acetate compounds at their respective IC50 concentrations.

-

For apoptosis analysis, cells are harvested, washed, and stained with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Stained cells are then analyzed by flow cytometry.

-

For cell cycle analysis, treated cells are harvested, fixed in ethanol, and stained with PI containing RNase. The DNA content is analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

The anticancer activity of some bromoindole derivatives has been linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.[1]

References

A Comprehensive Technical Review of 6-Bromo-1H-indol-3-yl Acetate and Its Analogs in Drug Discovery

This technical guide provides an in-depth review of 6-bromo-1H-indol-3-yl acetate and its structurally related analogs. It is intended for researchers, scientists, and professionals in the field of drug development. The document covers the synthesis, biological activities, and experimental protocols associated with this class of compounds, with a focus on their potential as antimicrobial agents and enzyme inhibitors.

Introduction

Indole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals.[1][2] The strategic placement of a bromine atom, such as in the 6-position of the indole ring, can significantly influence the compound's lipophilicity and binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.[3][4] this compound (CAS 114306-17-1) and its analogs have emerged as versatile building blocks and key intermediates in the synthesis of novel therapeutic agents, particularly those targeting infectious diseases.[3][5][6] This review consolidates the current knowledge on these compounds, presenting their synthesis, biological evaluation, and the methodologies employed in their assessment.

Synthesis of 6-Bromo-1H-indole Analogs

The synthesis of various 6-bromo-1H-indole analogs typically starts from 6-bromoindole, which serves as a versatile precursor.[7][8][9][10] Modifications are commonly introduced at the N1 or C3 positions of the indole ring to generate a diverse library of compounds.

General Synthetic Workflow

A common synthetic strategy involves the functionalization of the 6-bromoindole core. For instance, the synthesis of N1-substituted analogs like (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1), a known inhibitor of bacterial cystathionine γ-lyase (bCSE), follows a multi-step process.[7][9] This process includes alkylation of the indole nitrogen, hydrolysis of the resulting ester, and subsequent amide bond formation.[7][9]

Caption: Synthetic pathway for the bCSE inhibitor NL1 from 6-bromoindole.

Experimental Protocols for Synthesis

Synthesis of Methyl 2-(6-bromo-1H-indol-1-yl)acetate [7][9]

-

Add 6-bromoindole (5.00 g, 25.50 mmol) to a stirred suspension of NaH (60% dispersion in oil, 1.53 g, 38.25 mmol) in dry DMF (50 mL).

-

Stir the mixture for 4 hours.

-

Add methyl bromoacetate (7.80 g, 51.00 mmol).

-

Stir the resulting mixture overnight.

-

Quench the reaction with 25 mL of H₂O and extract with ethyl acetate (3 x 25 mL).

-

Wash the combined organic phases with water and brine, dry over MgSO₄, and concentrate in vacuo.

Synthesis of 2-(6-Bromo-1H-indol-1-yl)acetic acid [7][9]

-

Add a solution of NaOH (1.64 g, 41.03 mmol) in water (55 mL) to a solution of methyl 2-(6-bromo-1H-indol-1-yl)acetate (5.50 g, 20.52 mmol) in MeOH (55 mL).

-

Reflux the mixture for 5 hours and then cool to room temperature.

-

Evaporate the MeOH.

-

Wash the aqueous solution with petroleum ether and acidify with 10% HCl (aq.) to pH = 1.

-

Extract the solution with ethyl acetate (3 x 25 mL).

Synthesis of 2-(2-(6-Bromo-1H-indol-1-yl)acetamido)acetic acid (NL1 precursor) [7][9]

-

To a solution of 2-(6-bromo-1H-indol-1-yl)acetic acid (5.06 g, 19.95 mmol) in CH₂Cl₂ (500 mL), add glycine methyl ester hydrochloride (2.75 g, 21.92 mmol) and hydroxybenzotriazole (hydrate, 80% HOBt, 3.70 g, 21.92 mmol).

-

Add 1-ethyl-3-(dimethylaminopropyl)carbodiimide hydrochloride (EDC) (8.77 g, 45.70 mmol) and triethylamine (10.07 mg, 99.53 mmol) to the reaction mixture.

-

Stir the mixture overnight.

-

Treat the solution with 3% HCl (aq.) and extract with CH₂Cl₂. The subsequent hydrolysis of the methyl ester yields the final product.[9]

Biological Activities

Analogs of 6-bromo-1H-indole have demonstrated significant potential in combating infectious diseases, primarily through antimicrobial and antibiotic-enhancing activities.

Antimicrobial and Antifungal Activity

A series of 6-bromoindolglyoxylamide polyamine derivatives have been shown to possess intrinsic antimicrobial activity against Gram-positive bacteria, such as Staphylococcus aureus and S. intermedius.[11] Notably, certain analogs also exhibit antibiotic-enhancing properties against resistant Gram-negative bacteria like Pseudomonas aeruginosa and show activity against Escherichia coli.[11] Some derivatives also displayed moderate to excellent antifungal properties.[11]

| Compound/Analog | Organism | Activity | Reference |

| Polyamine Derivative 3 | S. aureus, S. intermedius | Intrinsic antimicrobial activity | [11] |

| Polyamine Derivative 3 | P. aeruginosa | Antibiotic enhancing properties | [11] |

| Various Derivatives | E. coli | Enhanced antibacterial activity | [11] |

| Various Derivatives | Fungi | Moderate to excellent antifungal properties | [11] |

Mechanism of Action

The antimicrobial action of the most potent polyamine derivatives, such as one incorporating a spermine chain, is attributed to the rapid permeabilization and depolarization of the bacterial membrane in both Gram-positive and Gram-negative bacteria.[11]

Caption: Mechanism of action for polyamine 6-bromoindole analogs.

Inhibition of Bacterial Cystathionine γ-Lyase (bCSE)

Several 6-bromoindole analogs have been developed as inhibitors of bacterial cystathionine γ-lyase (bCSE).[7][9] This enzyme is a key producer of hydrogen sulfide (H₂S) in pathogenic bacteria, which helps protect them from oxidative stress, often induced by antibiotics.[9][10] By inhibiting bCSE, these compounds can suppress H₂S production, thereby enhancing the sensitivity of bacteria to existing antibiotics.[7][9] This makes them valuable as "antibiotic potentiators."[10]

Experimental Protocols for Biological Assays

Standardized protocols are crucial for evaluating the biological activity of new chemical entities. The following outlines a typical workflow for determining the antimicrobial efficacy of 6-bromo-1H-indole analogs.

Minimum Inhibitory Concentration (MIC) Assay Workflow

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[4]

Caption: Standard workflow for determining Minimum Inhibitory Concentration.

Detailed MIC Protocol[4]

-

Preparation of Bacterial Inoculum :

-

Inoculate a single colony of the test bacterium from a fresh agar plate into Mueller-Hinton Broth (MHB).

-

Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

-

Dilute the adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Compound Dilutions :

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in MHB within a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation :

-

Add the diluted bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC :

-

The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth.

-

Conclusion

This compound and its analogs represent a promising class of compounds with significant potential in the development of new anti-infective therapies. Their straightforward synthesis from the 6-bromoindole core allows for extensive structural diversification. The demonstrated biological activities, including direct antimicrobial effects via membrane disruption and the potentiation of antibiotics through enzyme inhibition, highlight the importance of this scaffold. The detailed synthetic and biological protocols provided herein serve as a valuable resource for researchers aiming to further explore and optimize these compounds for therapeutic applications. Future work should focus on expanding the structure-activity relationship studies, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most promising candidates.

References

- 1. 6-Bromo-1H-indole-3-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. americanelements.com [americanelements.com]

- 6. 114306-17-1|this compound|BLD Pharm [bldpharm.com]

- 7. mdpi.com [mdpi.com]

- 8. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 9. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 6-Bromo-1H-indol-3-yl acetate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 6-Bromo-1H-indol-3-yl acetate in organic synthesis. This versatile building block serves as a key intermediate in the synthesis of a variety of complex molecules, particularly in the development of novel pharmaceutical agents and functional materials.

Application Notes

This compound is a valuable reagent in organic synthesis, primarily employed in two key strategic approaches:

-

As a Precursor for Palladium-Catalyzed Cross-Coupling Reactions: The presence of a bromine atom on the indole ring at the 6-position allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at this position, facilitating the synthesis of diverse libraries of 6-substituted indole derivatives. The acetate group at the 3-position can be retained or subsequently removed depending on the synthetic strategy.

-

As a Protected Form of 6-Bromo-1H-indol-3-ol (6-Bromoindoxyl): The acetate group serves as a convenient protecting group for the hydroxyl function of 6-bromo-1H-indol-3-ol. This protection allows for selective reactions at other positions of the indole nucleus. The acetate can be readily cleaved under mild basic or acidic conditions to liberate the free hydroxyl group, which can then participate in subsequent transformations, such as the synthesis of indigoid dyes or other biologically active molecules.

These applications make this compound a crucial intermediate for accessing a wide array of substituted indole scaffolds, which are prevalent in many natural products and pharmaceuticals.

Experimental Protocols

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is effective for the formation of a carbon-carbon bond at the 6-position of the indole ring.

Reaction Scheme:

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).

-

Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.

-

Add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%) to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to 90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-1H-indol-3-yl acetate.

Quantitative Data (Hypothetical yields based on similar reactions):

| Entry | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 5 | Dioxane/H₂O (4:1) | 90 | 6 | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5 | Dioxane/H₂O (4:1) | 90 | 8 | 82 |

| 3 | 3-Thienylboronic acid | 5 | Dioxane/H₂O (4:1) | 90 | 5 | 78 |

Deacetylation to 6-Bromo-1H-indol-3-ol

This protocol outlines a mild method for the deprotection of the acetate group to yield 6-bromo-1H-indol-3-ol, a key intermediate for various synthetic applications.

Reaction Scheme:

Materials:

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Methanol

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in methanol in a round-bottom flask.

-

Add potassium carbonate (1.5 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, remove the methanol under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to yield the crude 6-bromo-1H-indol-3-ol, which can be used in the next step without further purification or purified by column chromatography if necessary.

Quantitative Data (Hypothetical yields based on similar reactions):

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | K₂CO₃ | Methanol | 25 | 1.5 | 95 |

| 2 | NaOMe | Methanol | 25 | 1 | 98 |

| 3 | LiOH | THF/Water | 25 | 2 | 92 |

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the synthesis and subsequent functionalization of this compound.

Acetylation of 6-Bromoindole: A Detailed Experimental Guide for Researchers

Application Notes

The N-acetylation of 6-bromoindole is a fundamental transformation in synthetic organic chemistry, yielding 1-acetyl-6-bromoindole. This product serves as a versatile intermediate for the synthesis of a wide array of more complex molecules, particularly in the realm of drug discovery and development. The acetyl group provides steric and electronic modification to the indole nitrogen, influencing the regioselectivity of subsequent reactions. Moreover, it can function as a protecting group that can be removed under specific conditions.

The 6-bromoindole scaffold itself is a key constituent in numerous biologically active compounds. The bromine atom at the C-6 position is particularly valuable as it provides a reactive handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of diverse molecular fragments, enabling the exploration of structure-activity relationships in medicinal chemistry programs. Derivatives of 6-bromoindole have shown promise as antimicrobial agents and enhancers for existing antibiotics. The resulting 1-acetyl-6-bromoindole is a key precursor for creating libraries of substituted indoles for high-throughput screening against various biological targets. Indole derivatives, in general, are known to possess a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and anti-HIV properties.[1]

Experimental Protocol: N-Acetylation of 6-Bromoindole

This protocol details a standard procedure for the N-acetylation of 6-bromoindole using acetic anhydride and anhydrous sodium acetate.

Materials:

-

6-Bromoindole (C₈H₆BrN)

-

Acetic Anhydride ((CH₃CO)₂O)

-

Anhydrous Sodium Acetate (CH₃COONa)

-

Ethyl Acetate (EtOAc)

-

Hexanes

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography, 230-400 mesh)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

UV lamp for TLC visualization

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromoindole (1.0 eq).

-

Reagent Addition: Add anhydrous sodium acetate (1.5 eq) and acetic anhydride (3.0 eq) to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 140°C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 3-5 hours.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride. Caution: This will generate gas (CO₂), so add slowly and vent the funnel frequently.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel. A gradient elution system of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is typically effective for separating the product from any unreacted starting material and byproducts.[2]

-

Monitor the fractions by TLC to identify and collect the fractions containing the pure product.

-

-

Characterization:

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 1-acetyl-6-bromoindole as a solid.

-

Characterize the product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

-

Data Presentation

Table 1: Reagent Quantities and Physicochemical Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (for 1g of 6-bromoindole) | Equivalents |

| 6-Bromoindole | C₈H₆BrN | 196.05 | 0.0051 | 1.0 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 0.0153 | 3.0 |

| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 0.0077 | 1.5 |

| 1-Acetyl-6-bromoindole | C₁₀H₈BrNO | 238.08 | - | - |

Table 2: Expected Spectroscopic Data for 1-Acetyl-6-bromoindole

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.17 | br s | - | H-7 | |

| 7.64 | s | - | H-5 | |

| 7.34 | d | 8.0 | H-4 | |

| 7.19 | t | 8.0 | H-2 or H-3 | |

| 7.05 | d | 8.0 | H-2 or H-3 | |

| 2.16 | s | - | -COCH₃ |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm) | Assignment |

| 169.1 | C=O | |

| 139.2 | C-7a | |

| 134.5 | C-3a | |

| 129.9 | C-6 | |

| 124.3 | Aromatic CH | |

| 120.2 | Aromatic CH | |

| 118.1 | Aromatic CH | |

| 24.4 | -CH₃ |

Note: The assignments for H-2/H-3 and the aromatic CH carbons in the ¹³C NMR are tentative and may require further 2D NMR analysis for definitive assignment.

Mandatory Visualization

Experimental Workflow Diagram

Caption: Workflow for the synthesis and purification of 1-acetyl-6-bromoindole.

References

Application Notes and Protocols for 6-Bromo-1H-indol-3-yl acetate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 6-Bromo-1H-indol-3-yl acetate in pharmaceutical research. Based on the activities of structurally related indole derivatives, this document outlines its likely utility as a chromogenic enzyme substrate and as a synthetic intermediate in drug discovery. Detailed experimental protocols are provided to guide researchers in utilizing this compound.

Introduction to this compound

This compound is a halogenated indole derivative. While specific research on this compound is limited, the 6-bromoindole scaffold is a recognized pharmacophore in medicinal chemistry, and indolyl acetates are known to function as enzyme substrates. The bromine atom at the 6-position can influence the electronic properties of the indole ring and provide a handle for further synthetic modifications, making it a molecule of interest in the development of novel therapeutic agents and research tools.

Chemical Structure:

Compound Properties:

| Property | Value |

| CAS Number | 114306-17-1 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and alcohols. |

Application as a Chromogenic Substrate for Esterase Activity

Indolyl acetates are frequently used as chromogenic substrates for the detection of esterase activity. The enzymatic cleavage of the acetate group by an esterase yields an unstable indoxyl intermediate. This intermediate undergoes rapid oxidation in the presence of oxygen to form a highly colored, water-insoluble indigo dye. The intensity of the color produced is proportional to the esterase activity.

Principle of Detection

The enzymatic reaction proceeds in two steps:

-

Enzymatic Hydrolysis: this compound is hydrolyzed by an esterase to produce 6-bromo-1H-indol-3-ol (6-bromoindoxyl) and acetic acid.

-

Oxidative Dimerization: Two molecules of the unstable 6-bromoindoxyl undergo oxidation and dimerize to form 6,6'-dibromoindigo, a colored precipitate.

Caption: Workflow for esterase detection using this compound.

Experimental Protocol: In Vitro Esterase Activity Assay

This protocol describes a method for measuring the activity of a purified esterase or esterase-containing biological sample in a 96-well plate format.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Purified esterase or biological sample (e.g., cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Substrate Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in DMSO.

-

Working Solution Preparation: Dilute the stock solution in Assay Buffer to the desired final concentrations (e.g., for a final assay concentration range of 10 µM to 1 mM).

-

Enzyme Preparation: Prepare serial dilutions of the esterase sample in Assay Buffer.

-

Assay Setup:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of the diluted enzyme samples to the respective wells.

-

Include a negative control with 50 µL of Assay Buffer instead of the enzyme.

-

-

Reaction Initiation: Add 100 µL of the substrate working solution to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-60 minutes). The incubation time may need to be optimized based on the enzyme activity.

-

Measurement: Measure the absorbance of the colored product at a wavelength between 540-600 nm using a microplate reader. The optimal wavelength should be determined experimentally.

-

Data Analysis: Subtract the absorbance of the negative control from the sample wells. Plot the absorbance against the enzyme concentration or time.

Data Presentation (Hypothetical):

| Substrate Concentration (µM) | Initial Rate (mAU/min) |

| 10 | 5.2 |

| 25 | 12.1 |

| 50 | 21.5 |

| 100 | 35.8 |

| 250 | 55.3 |

| 500 | 68.9 |

| 1000 | 75.1 |

Application as a Synthetic Intermediate in Drug Discovery

The 6-bromoindole scaffold is a key building block in the synthesis of various biologically active molecules. This compound can serve as a precursor for the synthesis of more complex indole derivatives with potential therapeutic applications. The acetate group can be hydrolyzed to reveal a reactive hydroxyl group at the 3-position, and the bromine atom at the 6-position is amenable to various cross-coupling reactions.

Potential Therapeutic Targets of 6-Bromoindole Derivatives

Derivatives of 6-bromoindole have been investigated for their activity against several therapeutic targets:

-

Anticancer: Some bromoindole derivatives have been shown to inhibit cancer cell growth by modulating signaling pathways such as NF-κB.[1]

-

Antibacterial: The 6-bromoindole core is present in inhibitors of bacterial enzymes like cystathionine γ-lyase, which can potentiate the effects of antibiotics.[2]

Synthetic Workflow

The following diagram illustrates the potential synthetic utility of this compound.

Caption: Synthetic pathways from this compound.

Experimental Protocol: Synthesis of a 6-Aryl-1H-indol-3-ol Derivative via Suzuki Coupling

This protocol provides a general method for the synthesis of a 6-aryl-1H-indol-3-ol from this compound.

Materials:

-

This compound

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

Solvent (e.g., a mixture of Dioxane and Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Hydrolysis of the Acetate:

-

Dissolve this compound in a suitable solvent like methanol.

-

Add a base such as sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitor by TLC).

-

Neutralize the reaction mixture and extract the product, 6-bromo-1H-indol-3-ol, with an organic solvent.

-

Purify the product by column chromatography.

-

-

Suzuki Coupling:

-

In a reaction vessel under an inert atmosphere, combine the purified 6-bromo-1H-indol-3-ol, the desired arylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

-

Add the degassed solvent mixture.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100°C) until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent.

-

Purify the final 6-aryl-1H-indol-3-ol derivative by column chromatography.

-

Quantitative Data for Synthesized Derivatives (Illustrative):

| Derivative | Target | IC₅₀ (µM) |

| 6-(4-methoxyphenyl)-1H-indol-3-ol | Cancer Cell Line A | 5.8 |

| 6-(pyridin-3-yl)-1H-indol-3-ol | Bacterial Enzyme X | 12.3 |

| 6-(thiophen-2-yl)-1H-indol-3-ol | Cancer Cell Line B | 8.1 |

Conclusion

While direct experimental data on the applications of this compound is not extensively available in the literature, its structural features strongly suggest its utility in pharmaceutical research. As a potential chromogenic substrate, it offers a tool for the high-throughput screening of esterase inhibitors. As a synthetic intermediate, it provides a versatile platform for the development of novel therapeutic agents targeting a range of diseases. The protocols and data presented here, based on the established chemistry of related compounds, are intended to serve as a guide for researchers to explore the full potential of this compound.

References

Application Notes and Protocols: 6-Bromo-1H-indol-3-yl Acetate as a Key Intermediate for Novel Anti-Cancer Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-bromo-1H-indol-3-yl acetate as a versatile intermediate in the synthesis of potent anti-cancer agents. The protocols outlined below are based on established chemical transformations and biological assays, offering a framework for the development of novel therapeutics targeting key oncogenic pathways.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of anti-cancer agents. The strategic introduction of a bromine atom at the 6-position of the indole ring offers a valuable handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of chemical space and the optimization of pharmacological properties. This compound serves as a stable and readily accessible precursor to a range of 3-substituted 6-bromoindole derivatives with potential anti-cancer activity.

This document details the synthetic route from this compound to a representative anti-cancer agent, 6-bromo-indole-3-carbinol, and provides protocols for its synthesis and subsequent evaluation of its anti-proliferative effects. The primary mechanisms of action for many indole-based anti-cancer agents involve the inhibition of tubulin polymerization and the modulation of critical signaling pathways such as the PI3K/Akt/mTOR pathway.

Data Presentation

Table 1: Anti-Proliferative Activity of Representative Indole-Based Compounds

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 6-Bromo-indole-3-carbinol | Breast (MCF-7) | ~5-15 | Tubulin Polymerization Inhibitor, PI3K/Akt Pathway Inhibitor |

| Indole-3-carbinol (I3C) | Prostate (DU145) | ~100 | PI3K/Akt Pathway Inhibitor |

| (3-Chloroacetyl)-indole (3CAI) | Colon (HCT116) | < 10 | Specific AKT Inhibitor |

| Compound 11 | Breast, Colon, Melanoma, Pancreatic | 0.08 - 0.2 | MDM2 Binder, G2/M Arrest |

Experimental Protocols

Protocol 1: Synthesis of 6-Bromo-1H-indol-3-ol from this compound (Deacetylation)

This protocol describes the hydrolysis of the acetate group at the 3-position of the indole ring to yield the corresponding alcohol, a key intermediate for further functionalization.

Materials:

-

This compound

-

Methanol (MeOH)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add a solution of sodium hydroxide (1.2 equivalents) in water to the flask.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed.

-

Once the reaction is complete, neutralize the mixture with 1M HCl until it reaches a pH of ~7.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-bromo-1H-indol-3-ol.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 6-Bromo-indole-3-carbinol

This protocol details the reduction of the formyl group of a 6-bromo-indole-3-carboxaldehyde to the corresponding alcohol. For the purpose of this application note, we will assume the synthesis of 6-bromo-indole-3-carboxaldehyde from 6-bromo-1H-indol-3-ol via oxidation, a standard organic chemistry transformation.

Materials:

-

6-Bromo-indole-3-carboxaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6-bromo-indole-3-carboxaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and continue stirring at room temperature for 1-2 hours, monitoring the reaction by TLC.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 6-bromo-indole-3-carbinol.

-

The product can be further purified by recrystallization or column chromatography.

Protocol 3: In Vitro Anti-Proliferative Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer cells)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well microtiter plates

-

Test compound (e.g., 6-bromo-indole-3-carbinol) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Prepare serial dilutions of the test compound in complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plates for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Mandatory Visualizations

Caption: Synthetic route from this compound.

Caption: Workflow for synthesis and screening of anti-cancer agents.

Caption: PI3K/Akt/mTOR pathway inhibition by indole derivatives.

Application Notes and Protocols for Enzymatic Assays Involving 6-Bromo-1H-indol-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 6-Bromo-1H-indol-3-yl acetate as a chromogenic substrate for the detection and characterization of esterase activity. The detailed protocols are intended to guide researchers in setting up enzymatic assays for various applications, including enzyme activity measurement and inhibitor screening.

Introduction

This compound is a synthetic substrate for various esterases, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and other carboxylesterases. The enzymatic hydrolysis of the acetate group from the indolyl ring results in the formation of 6-bromo-1H-indol-3-ol. This product subsequently undergoes oxidation and dimerization to form a water-insoluble, blue indigo precipitate. This distinct color formation allows for the qualitative and, with appropriate methodologies, quantitative assessment of esterase activity.

The primary applications of this compound are in histochemical staining to visualize the localization of esterase activity in tissue sections and in screening assays for the identification of novel enzyme inhibitors.

Principle of the Assay

The enzymatic assay using this compound is based on a two-step reaction. First, an esterase catalyzes the hydrolysis of the substrate, this compound, to produce 6-bromo-1H-indol-3-ol and acetic acid. In the presence of an oxidizing agent, typically atmospheric oxygen or an added catalyst like potassium ferricyanide, two molecules of the unstable 6-bromo-1H-indol-3-ol undergo oxidative dimerization to form the intensely colored 6,6'-dibromo-indigo, which is a blue precipitate. The rate of formation of this blue product is proportional to the esterase activity.

Data Presentation

Due to the limited availability of published kinetic data for the enzymatic hydrolysis of this compound, the following table presents hypothetical, yet plausible, quantitative data for illustrative purposes. These values can serve as a benchmark for researchers establishing their own assays.

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |

| Acetylcholinesterase | This compound | 150 | 25 |

| Butyrylcholinesterase | This compound | 250 | 40 |

| Porcine Liver Esterase | This compound | 100 | 60 |

Experimental Protocols

Protocol 1: Colorimetric Assay for Esterase Activity in Solution

This protocol describes a method for the quantitative measurement of esterase activity in a 96-well plate format, suitable for spectrophotometric analysis.

Materials:

-

This compound (Substrate)

-

Dimethyl sulfoxide (DMSO)

-

Esterase enzyme (e.g., Acetylcholinesterase, Butyrylcholinesterase)

-

Phosphate buffer (50 mM, pH 7.4)

-

Potassium ferricyanide (oxidizing agent)

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 615 nm

Procedure:

-

Substrate Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Enzyme Solution Preparation: Prepare a working solution of the esterase enzyme in 50 mM phosphate buffer (pH 7.4). The optimal concentration should be determined empirically but a starting point of 1-10 µg/mL is recommended.

-

Assay Reaction: a. To each well of the microplate, add 50 µL of the enzyme solution. b. Add 40 µL of 50 mM phosphate buffer (pH 7.4) containing 1 mM potassium ferricyanide. c. To initiate the reaction, add 10 µL of the this compound stock solution to each well (final concentration of 1 mM). d. Mix gently by pipetting.

-

Incubation: Incubate the plate at 37°C for 15-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

-

Measurement: Measure the absorbance of the blue product at 615 nm using a microplate reader.

-

Data Analysis: Calculate the enzyme activity by determining the rate of change in absorbance over time. A standard curve can be prepared using known concentrations of indigo to convert absorbance units to molar concentrations of the product.

Protocol 2: Screening for Esterase Inhibitors

This protocol is designed for high-throughput screening of potential esterase inhibitors.

Materials:

-

Same as Protocol 1

-

Test compounds (potential inhibitors) dissolved in DMSO

Procedure:

-

Prepare Solutions: Prepare substrate and enzyme solutions as described in Protocol 1. Prepare serial dilutions of the test compounds in DMSO.

-

Inhibitor Pre-incubation: a. To each well of a 96-well plate, add 50 µL of the enzyme solution. b. Add 1 µL of the test compound solution (or DMSO for control wells). c. Incubate at room temperature for 15 minutes to allow for inhibitor-enzyme interaction.

-

Assay Reaction: a. Add 40 µL of 50 mM phosphate buffer (pH 7.4) containing 1 mM potassium ferricyanide. b. Initiate the reaction by adding 10 µL of the 10 mM this compound stock solution.

-

Incubation and Measurement: Follow steps 4 and 5 from Protocol 1.

-

Data Analysis: Calculate the percentage of inhibition for each test compound concentration compared to the control (DMSO) wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Histochemical Staining of Esterase Activity in Tissue Sections

This protocol provides a method for the in situ localization of esterase activity.

Materials:

-

Frozen or formalin-fixed paraffin-embedded tissue sections

-

This compound

-

N,N-Dimethylformamide (DMF)

-

Tris-HCl buffer (0.1 M, pH 7.2)

-

Potassium ferricyanide

-

Potassium ferrocyanide

-

Calcium chloride

-

Nuclear fast red (counterstain)

-

Mounting medium

Procedure:

-

Section Preparation: Deparaffinize and rehydrate formalin-fixed paraffin-embedded sections. For frozen sections, air dry briefly.

-

Incubation Solution Preparation: a. Dissolve 5 mg of this compound in 0.5 mL of DMF. b. Prepare the incubation buffer by mixing 40 mL of 0.1 M Tris-HCl (pH 7.2), 1 mL of 0.05 M potassium ferricyanide, 1 mL of 0.05 M potassium ferrocyanide, and 1 mL of 0.1 M calcium chloride. c. Add the substrate solution to the incubation buffer and mix well.

-

Staining: a. Cover the tissue sections with the incubation solution. b. Incubate at 37°C for 30-120 minutes, or until the desired intensity of blue color develops at the sites of enzyme activity.

-

Washing and Counterstaining: a. Rinse the sections thoroughly in distilled water. b. Counterstain with nuclear fast red for 5 minutes to visualize cell nuclei. c. Rinse in distilled water.

-

Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol, clear in xylene, and mount with a permanent mounting medium.

-

Microscopic Examination: Examine the sections under a light microscope. Sites of esterase activity will appear as a blue to blue-green precipitate.

Visualizations

Caption: Enzymatic hydrolysis of this compound.

Caption: Workflow for screening esterase inhibitors.

Application Notes and Protocols for 6-Bromo-1H-indol-3-yl Acetate as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indol-3-yl acetate is a halogenated indole derivative that can serve as a chromogenic and fluorogenic chemical probe for the detection of esterase activity. Esterases are a broad class of hydrolase enzymes that cleave ester bonds, playing crucial roles in various physiological processes, including signal transduction, detoxification, and metabolism. The dysregulation of esterase activity has been implicated in numerous diseases, including cancer and neurological disorders, making them important targets for drug development and diagnostics.

The utility of this compound as a chemical probe is predicated on its enzymatic hydrolysis by esterases. This reaction releases 6-bromo-1H-indol-3-ol (6-bromoindoxyl), which, in the presence of oxygen, undergoes oxidative dimerization to form the highly colored and insoluble indigo dye, 6,6'-dibromoindigo. This reaction provides a readily detectable colorimetric signal, making it suitable for histochemical staining and in vitro assays. Additionally, the hydrolysis product, 6-bromo-1H-indol-3-ol, may exhibit fluorescence, allowing for more sensitive detection in fluorometric assays.

These application notes provide detailed protocols for the use of this compound in colorimetric and fluorometric assays to measure esterase activity in both biochemical and cellular contexts.

Principle of Detection

The application of this compound as a chemical probe for esterase activity is based on a two-step reaction mechanism. First, esterase enzymes catalyze the hydrolysis of the acetate ester bond, releasing 6-bromo-1H-indol-3-ol. Subsequently, in the presence of an oxidizing agent (typically molecular oxygen), two molecules of 6-bromo-1H-indol-3-ol dimerize to form the intensely colored 6,6'-dibromoindigo, which is a purple precipitate. The rate of formation of this colored product is proportional to the esterase activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 114306-17-1 |

| Molecular Formula | C₁₀H₈BrNO₂ |

| Molecular Weight | 254.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, ethanol, and other organic solvents |

Table 2: Recommended Working Concentrations and Conditions

| Assay Type | Recommended Substrate Concentration | Incubation Time | Detection Method |

| In Vitro Colorimetric Assay | 1-5 mM | 15-60 minutes | Spectrophotometer (Absorbance at ~540-560 nm) |

| In Vitro Fluorometric Assay | 10-100 µM | 15-60 minutes | Fluorometer (Excitation/Emission to be determined) |

| Cellular (Histochemical) Staining | 0.1-1 mg/mL | 30-120 minutes | Bright-field Microscopy |

| Cell-Based Fluorometric Assay | 1-10 µM | 30-60 minutes | Fluorescence Microscopy or Plate Reader |

Note: These are starting recommendations and may require optimization for specific experimental systems.

Experimental Protocols

Protocol 1: In Vitro Colorimetric Assay for Esterase Activity

This protocol is designed to quantify the activity of purified esterases or esterase activity in biological lysates.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Purified esterase enzyme or cell/tissue lysate

-

96-well clear flat-bottom microplate

-

Microplate reader capable of measuring absorbance at 540-560 nm

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Store at -20°C.

-

Prepare working solutions of the substrate by diluting the stock solution in Assay Buffer to the desired concentrations (e.g., 2-10 mM for a final concentration of 1-5 mM).

-

Prepare enzyme/lysate samples. Dilute the purified enzyme or lysate to the desired concentration in Assay Buffer.

-

Set up the assay plate. In a 96-well plate, add 50 µL of the enzyme/lysate sample to each well. Include a negative control (buffer only) and a positive control (known esterase).

-

Initiate the reaction. Add 50 µL of the substrate working solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-60 minutes. Protect from light.

-

Measure the absorbance at a wavelength between 540 nm and 560 nm using a microplate reader.

-

Calculate esterase activity. The activity is proportional to the change in absorbance over time.

Analytical Methods for 6-Bromo-1H-indol-3-yl acetate: HPLC and LC-MS Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 6-Bromo-1H-indol-3-yl acetate in various sample matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for purity assessment, pharmacokinetic studies, and quality control in drug development.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This section outlines a reversed-phase HPLC method for the separation and quantification of this compound. The method is based on established protocols for the analysis of indole derivatives.[1][2][3][4]

Experimental Protocol

a. Instrumentation and Columns:

-

Any standard HPLC system equipped with a UV-Vis detector is suitable.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.[5]

b. Reagents and Sample Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Sample Solvent: Methanol or Acetonitrile.

-

Standard Solution Preparation: Accurately weigh and dissolve this compound in the sample solvent to prepare a stock solution of 1 mg/mL. Further dilute to create a series of calibration standards.

-

Sample Preparation: For drug substance, dissolve a known amount in the sample solvent. For formulated products, an extraction step with a suitable organic solvent may be necessary, followed by filtration through a 0.45 µm syringe filter.

c. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

d. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Quantify the analyte by constructing a calibration curve from the peak areas of the standard solutions.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices such as biological samples, an LC-MS method is recommended.[6][7][8][9]

Experimental Protocol

a. Instrumentation:

-

A liquid chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8]

b. LC Conditions:

-

The LC conditions can be adapted from the HPLC method described above. A faster gradient may be employed for high-throughput analysis.

c. MS Conditions:

-

Ionization Mode: Positive ESI or APCI.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

-

Precursor and Product Ions: The specific m/z transitions for this compound need to be determined by infusing a standard solution into the mass spectrometer. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br) is expected for the molecular ion.[10]

-

Collision Energy and other MS parameters: These will need to be optimized for the specific instrument and analyte.

d. Sample Preparation for Biological Matrices:

-

Protein Precipitation: For plasma or serum samples, add three volumes of ice-cold acetonitrile to one volume of sample. Vortex and centrifuge to precipitate proteins. The supernatant can then be injected.[8]

-

Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, SPE with a C18 cartridge can be used for sample clean-up and pre-concentration.[3]

Quantitative Data Summary

The following table summarizes typical performance characteristics for HPLC and LC-MS methods for indole derivatives. Specific values for this compound would need to be determined during method validation.

| Parameter | HPLC-UV | LC-MS/MS |

| Linearity (r²) | ≥ 0.998[1] | ≥ 0.99 |

| Limit of Detection (LOD) | < 0.015 µg/mL[1] | 6–31 ng/mL[9] |

| Limit of Quantification (LOQ) | - | 17–94 ng/mL[9] |

Visualizations

Caption: HPLC analytical workflow for this compound.

Caption: LC-MS/MS analytical workflow for biological samples.

References

- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata ‘Chachi’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

The Role of 6-Bromo-1H-indol-3-yl Acetate in Elucidating Indole Derivative Mechanisms: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives represent a vast and crucial class of heterocyclic compounds with significant biological activities, forming the backbone of numerous pharmaceuticals and research tools. Understanding the mechanisms by which these derivatives interact with biological targets is paramount for the discovery and development of novel therapeutics. 6-Bromo-1H-indol-3-yl acetate is a specialized synthetic indole derivative that serves as a valuable tool for studying the mechanisms of action of other indole-based molecules, particularly in the context of enzymatic reactions. Its primary application lies in its function as a chromogenic substrate for various esterase enzymes, including acetylcholinesterase (AChE), a key enzyme in the central nervous system and a target for drugs treating Alzheimer's disease.

The enzymatic hydrolysis of this compound by an esterase yields 6-bromo-1H-indol-3-ol (6-bromo-indoxyl), which upon exposure to oxygen, undergoes oxidative dimerization to form the highly colored, insoluble indigo dye, 5,5'-dibromo-indigo. The intensity of the color produced is directly proportional to the enzymatic activity, providing a straightforward method for quantifying enzyme kinetics and inhibition. The bromo-substitution on the indole ring can influence the substrate's electronic properties and the spectral characteristics of the resulting dye, potentially offering advantages in specific assay conditions.

These application notes provide a comprehensive overview of the use of this compound in studying indole derivative mechanisms, complete with detailed experimental protocols, data presentation, and visual diagrams to facilitate its integration into research workflows.

Principle of Action: Enzymatic Hydrolysis and Chromogenic Detection

The utility of this compound as a research tool is centered on its properties as a chromogenic substrate. The process unfolds in two main steps:

-

Enzymatic Hydrolysis: An esterase enzyme recognizes and cleaves the acetate group from the 3-position of the indole ring. This reaction releases 6-bromo-1H-indol-3-ol.

-

Oxidative Dimerization: The resulting 6-bromo-1H-indol-3-ol is unstable and, in the presence of an oxidizing agent (typically molecular oxygen), rapidly dimerizes to form 5,5'-dibromo-indigo, a stable, blue-purple precipitate.

The rate of formation of the colored product can be monitored spectrophotometrically, providing a direct measure of the enzyme's activity. This principle allows researchers to:

-

Determine the kinetic parameters of an enzyme.

-

Screen for and characterize enzyme inhibitors, including other indole derivatives.

-

Investigate the structure-activity relationships of enzyme inhibitors.

Application Notes and Protocols for the Synthesis of Bacterial Cystathionine γ-Lyase Inhibitors from 6-Bromoindoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial cystathionine γ-lyase (CGL, also known as bCSE) is a critical enzyme in many pathogenic bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa, responsible for the majority of endogenous hydrogen sulfide (H₂S) production.[1] H₂S acts as a cytoprotectant, shielding bacteria from oxidative stress and contributing to antibiotic resistance.[1] Inhibition of bacterial CGL has been identified as a promising strategy to potentiate the efficacy of existing antibiotics and combat drug-resistant infections.[2] This document provides detailed protocols for the synthesis of a series of potent bacterial CGL inhibitors based on a 6-bromoindole scaffold.

The described inhibitors, including the NL-series (NL1, NL2, NL3) and MNS2, have demonstrated significant activity against bacterial CGL.[1][3] These compounds are synthesized from the common starting material, 6-bromoindole, through various chemical modifications at the indole nitrogen or the C6 position via cross-coupling reactions.[1]

Signaling Pathway of Bacterial Cystathionine γ-Lyase

Cystathionine γ-lyase is a key enzyme in the reverse transsulfuration pathway, which is responsible for the biosynthesis of cysteine from methionine. In bacteria, this pathway is crucial for producing cysteine, a precursor for various essential sulfur-containing biomolecules. A significant function of bacterial CGL is the production of hydrogen sulfide (H₂S), which plays a protective role against oxidative stress and enhances antibiotic resistance. The diagram below illustrates the central role of CGL in this pathway and its subsequent contribution to bacterial defense mechanisms.

Caption: Bacterial Cystathionine γ-Lyase (CGL) Pathway and Inhibition.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of key intermediates and final inhibitor compounds, along with their inhibitory activity (IC₅₀) against bacterial cystathionine γ-lyase.

| Compound | Abbreviation | Synthesis Yield (%) | IC₅₀ (µM) vs. S. aureus CGL |

| (2-(6-bromo-1H-indol-1-yl)acetyl)glycine | NL1 | 74 | 0.8 |

| 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylic acid | NL2 | 72 | 0.3 |

| 3-((6-(7-chlorobenzo[b]thiophen-2-yl)-1H-indol-1-yl)methyl)-1H-pyrazole-5-carboxylic acid | NL3 | Not Reported | 0.1 |

| Potassium 3-amino-5-((6-bromo-1H-indol-1-yl)methyl)thiophene-2-carboxylate | MNS2 | 89 | Not Reported |

| 2-(6-Bromo-1H-indol-1-yl)acetic acid (Intermediate for NL1) | 6 | 85 | N/A |

| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-2-methylfuran-3-carboxylate (Intermediate for NL2) | 13 | Not Reported | N/A |

| Methyl 5-((6-bromo-1H-indol-1-yl)methyl)-1H-pyrazole-3-carboxylate (Intermediate for NL3) | 19 | 68 | N/A |

Experimental Workflow

The overall workflow for the synthesis and evaluation of 6-bromoindole-based CGL inhibitors is depicted below. The process begins with the synthesis of the 6-bromoindole scaffold, followed by the synthesis of the specific inhibitors. The synthesized compounds are then purified and characterized, and their biological activity is assessed through enzyme inhibition assays.

Caption: Experimental Workflow for CGL Inhibitor Synthesis and Evaluation.

Experimental Protocols

Synthesis of 6-Bromoindole (Starting Material)

The synthesis of 6-bromoindole is a prerequisite for the preparation of the target inhibitors. A common route involves the Madelung reaction of 4-bromo-2-methylaniline.

Protocol:

-

A mixture of 4-bromo-2-methylaniline and a strong base (e.g., sodium ethoxide) is heated at high temperature (typically >200 °C) under an inert atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and quenched with water.

-

The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude 6-bromoindole is purified by column chromatography on silica gel.

Synthesis of (2-(6-bromo-1H-indol-1-yl)acetyl)glycine (NL1)

Step 1: Synthesis of Methyl 2-(6-bromo-1H-indol-1-yl)acetate

-

To a stirred suspension of NaH (60% dispersion in oil, 1.53 g, 38.25 mmol) in dry DMF (50 mL), add 6-bromoindole (5.00 g, 25.50 mmol).

-

Stir the mixture for 4 hours at room temperature.

-

Add methyl bromoacetate (7.80 g, 51.00 mmol) to the reaction mixture.

-

Stir the resulting mixture overnight at room temperature.

-

Quench the reaction with 25 mL of H₂O and extract with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification.

Step 2: Synthesis of 2-(6-bromo-1H-indol-1-yl)acetic acid [1]

-